(1S)-Bicyclo[3.2.1]octan-2-one
Description
Structural Overview and Stereochemical Considerations within the Bicyclo[3.2.1]octane Class
The bicyclo[3.2.1]octane framework is a bridged bicyclic system composed of two fused rings, a six-membered ring and a five-membered ring, sharing two bridgehead carbons. The nomenclature "[3.2.1]" specifies that these bridgehead carbons are connected by three distinct paths, or bridges, containing three, two, and one carbon atom(s), respectively. vulcanchem.com This arrangement results in a rigid, cage-like structure with limited conformational flexibility.
A key characteristic of this class of compounds is the inherent ring strain that results from the deviation of bond angles from ideal values. vulcanchem.com This strain significantly influences the reactivity of the molecule. solubilityofthings.com The presence of a ketone at the C-2 position in bicyclo[3.2.1]octan-2-one introduces a planar carbonyl group, further defining the geometry of the six-membered ring.
Stereochemistry is a critical aspect of the bicyclo[3.2.1]octane system. The "(1S)" designation in (1S)-Bicyclo[3.2.1]octan-2-one refers to the absolute configuration at the C-1 bridgehead carbon atom. The rigid bicyclic backbone and the presence of multiple stereocenters make these molecules chiral, often existing as a mixture of enantiomers unless synthesized from enantiomerically pure starting materials or through asymmetric methods. rsc.org The defined spatial arrangement of substituents on this scaffold is crucial for its interaction with biological targets. solubilityofthings.com
Table 1: Key Structural and Chemical Properties of Bicyclo[3.2.1]octan-2-one
| Property | Value |
| Molecular Formula | C₈H₁₂O nih.gov |
| Molecular Weight | 124.18 g/mol nih.govontosight.ai |
| IUPAC Name | This compound |
| CAS Number | 5019-82-9 (for the racemic mixture) nih.gov |
| Key Structural Feature | Bridged bicyclic system with a six-membered and a five-membered ring. rsc.org |
Note: Data presented for the general Bicyclo[3.2.1]octan-2-one structure.
Role of the Bicyclo[3.2.1]octan-2-one Moiety in Natural Products and Bioactive Molecules
The bicyclo[3.2.1]octane skeleton is the foundational framework for a multitude of important biologically active natural products. dicp.ac.cnnih.govmdpi.com This structural motif is prevalent in various classes of compounds, including diterpenes, sesquiterpenes, alkaloids, and antibiotics. dicp.ac.cnresearchgate.net The widespread occurrence of this core structure in nature highlights its evolutionary selection as a privileged scaffold for biological activity. nih.gov
Many natural products incorporating this framework exhibit significant pharmacological properties, such as antithrombotic, antibacterial, and analgesic activities. mdpi.comresearchgate.net For instance, well-known natural products like gelsemine (B155926) and platensimycin (B21506) contain the bicyclo[3.2.1]octane moiety and have attracted considerable attention from the synthetic community due to their complex structures and potent bioactivities. mdpi.com The functionalized bicyclo[3.2.1]octan-2-one unit often serves as a key intermediate in the laboratory synthesis of these complex natural targets. nih.gov Its rigid conformation helps to orient functional groups in a precise manner, which is essential for specific interactions with biological receptors and enzymes. solubilityofthings.comrsc.org
Table 2: Examples of Natural Products and Bioactive Molecules Containing the Bicyclo[3.2.1]octane Framework
| Compound | Class | Noted Biological Activity |
| Gelsemine | Alkaloid | Antinociception (in chronic pain) mdpi.com |
| Platensimycin | Antibiotic | Gram-positive antibacterial mdpi.com |
| Vitisinol D | Stilbenoid | Antithrombotic mdpi.com |
| Hosieine A | Alkaloid | High affinity for neuronal nicotinic acetylcholine (B1216132) receptors researchgate.net |
| ent-Kauranoids | Diterpenoid | Various, including anti-inflammatory and cytotoxic |
| Grayanane Diterpenoids | Diterpenoid | Neurotoxic |
| Perseanol | Diterpenoid | Cytotoxic nih.gov |
Historical Development and Current Research Landscape of Bicyclo[3.2.1]octan-2-one Synthesis
The synthesis of the bicyclo[3.2.1]octane core has been a topic of extensive research, leading to the development of a wide array of synthetic methodologies. nih.govresearchgate.net Early approaches often relied on rearrangement reactions or intramolecular cyclizations of suitably functionalized monocyclic precursors.
Over the past few decades, significant progress has been made, with a shift towards more efficient and stereoselective methods. dicp.ac.cn Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral bicyclo[3.2.1]octanes. mdpi.com Domino reactions, such as the Michael-Henry cascade, allow for the construction of the bicyclic system with multiple stereocenters in a single step from relatively simple starting materials like 1,4-cyclohexanedione (B43130) and nitroalkenes. mdpi.comrsc.org Other notable strategies include intramolecular Diels-Alder reactions and the fragmentation of tricyclic systems. nih.govmdpi.com
Current research focuses on developing even more efficient, atom-economical, and enantioselective routes. Palladium-catalyzed tandem reactions, such as Heck/carbonylation sequences, represent a modern approach to constructing highly functionalized chiral bicyclo[3.2.1]octanes. nih.govacs.org These advanced methods provide access to complex structures with high levels of stereocontrol, which is crucial for the synthesis of specific enantiomers like this compound and for exploring structure-activity relationships in medicinal chemistry. nih.govnih.gov The use of readily available chiral starting materials, such as carvone (B1668592), also remains a viable strategy for producing enantiopure bicyclo[3.2.1]octane systems. nih.govmdpi.com
Table 3: Overview of Synthetic Methodologies for Bicyclo[3.2.1]octanes
| Synthetic Strategy | Key Features |
| Intramolecular Diels-Alder Reaction | Cyclization of a tethered diene and dienophile to form the bicyclic core. nih.govmdpi.com |
| Domino Michael-Henry Reaction | Organocatalytic cascade reaction forming multiple C-C bonds and stereocenters in one pot. mdpi.comrsc.org |
| Oxidative Dearomatization Induced (ODI) Cascade | Rapid construction of the skeleton from phenolic precursors, used in tetracyclic diterpenoid synthesis. nih.gov |
| Palladium-Catalyzed Tandem Reactions | Asymmetric Heck/carbonylation desymmetrization of cyclopentenes to afford chiral bicyclo[3.2.1]octanes with high enantioselectivity. nih.gov |
| Ring Rearrangements | Acid-promoted or photoinduced rearrangements of other bicyclic systems (e.g., bicyclo[2.2.2]octenones). mdpi.comresearchgate.net |
| Double Michael Addition | Addition of carbon nucleophiles to cyclic dienones to expediently form the bicyclic structure. rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61242-44-2 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1S)-bicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C8H12O/c9-8-4-2-6-1-3-7(8)5-6/h6-7H,1-5H2/t6?,7-/m0/s1 |
InChI Key |
SXFPXZSENHPCSH-MLWJPKLSSA-N |
Isomeric SMILES |
C1CC2CCC(=O)[C@@H]1C2 |
Canonical SMILES |
C1CC2CC1CCC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1s Bicyclo 3.2.1 Octan 2 One and Its Enantioenriched Derivatives
Enantioselective Approaches to Bicyclo[3.2.1]octan-2-ones
Achieving high enantioselectivity is crucial for the synthesis of biologically active molecules. For the bicyclo[3.2.1]octan-2-one scaffold, several asymmetric strategies have been developed, primarily falling into two categories: those employing small-molecule chiral organocatalysts and those relying on substrate control through chiral auxiliaries or reagent control with chiral ligands.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. These reactions often proceed through domino or cascade sequences, where multiple bonds are formed in a single pot. A prominent example is the asymmetric domino Michael-Henry reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes. rsc.orglboro.ac.uk This reaction, catalyzed by chiral primary amine-thioureas, constructs the bicyclo[3.2.1]octane skeleton with four contiguous stereogenic centers, including two quaternary centers, in a single operation. rsc.orgacs.org The products are typically obtained as a single diastereoisomer with excellent enantioselectivities. rsc.orglboro.ac.uk
Similarly, organocatalytic domino Michael/aldol (B89426) reactions have been effectively used. nih.gov For instance, the reaction between α,β-unsaturated aldehydes and 1,2-diones, catalyzed by a Lewis base, can produce chiral bicyclo[3.2.1]octane-6-carbaldehydes with enantioselectivities ranging from 90-98% ee. nih.gov Another approach utilizes a bifunctional thiourea (B124793) catalyst for an enantioselective Michael-Aldol[3+2] annulation between 2-alkyl-3-hydroxynaphthalene-1,4-diones and nitroalkenes, yielding nitro-substituted methanobenzo nih.govannulenes containing the bicyclo[3.2.1]octane core with high enantio- and diastereoselectivities. researchgate.net
| Catalyst Type | Reactants | Reaction Type | Key Feature | Reference |
| Chiral Primary Amine-Thiourea | 1,4-Cyclohexanedione, Nitroalkenes | Domino Michael-Henry | Forms four stereocenters with excellent ee | rsc.orglboro.ac.uk |
| Lewis Base | α,β-Unsaturated Aldehydes, 1,2-Diones | Domino Michael/Aldol | Yields chiral bicyclic carbaldehydes (90-98% ee) | nih.gov |
| Quinine-Derived Thiourea | 2-Alkyl-3-hydroxynaphthalene-1,4-diones, Nitroethylenes | Michael-Aldol[3+2] Annulation | Creates nitro-substituted bicyclo[3.2.1]octane unit | researchgate.net |
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. google.com After the desired stereocenter has been created, the auxiliary can be removed. This strategy offers a reliable method for asymmetric synthesis. For instance, sulfur ylides generated from sulfonium (B1226848) salts prepared from the readily available (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane can be used as chiral auxiliaries in asymmetric epoxidations and aziridinations, demonstrating the utility of the bicyclic scaffold in directing stereoselectivity. tcichemicals.com While direct application to the synthesis of (1S)-bicyclo[3.2.1]octan-2-one is a logical extension, specific examples in the reviewed literature focus more on related heterocyclic systems like the 8-azabicyclo[3.2.1]octane core of tropane (B1204802) alkaloids, where chiral auxiliaries like (S)-ethyl lactate (B86563) have been used in key cycloaddition steps.
Ligand-mediated routes involve the use of a chiral ligand complexed to a metal center to create a chiral catalytic environment. This approach is powerful but can be sensitive to reaction conditions. The synthesis of enantiopure 1-substituted 1,2,3,4-tetrahydroisoquinolines has been achieved using chiral N-acyliminium ions featuring a chiral auxiliary, which are then trapped by organometallic reagents. clockss.org This highlights a strategy where a chiral moiety directs the addition of a nucleophile, a principle applicable to the construction of complex chiral molecules.
Cascade and Multicomponent Reaction Strategies
Cascade, or domino, reactions are highly efficient processes in which a single event triggers a series of subsequent intramolecular transformations to rapidly build complex molecular architectures from simple starting materials. rsc.org These strategies are particularly well-suited for constructing fused and bridged ring systems like bicyclo[3.2.1]octan-2-one.
Domino reactions are a cornerstone of modern synthetic strategies for the bicyclo[3.2.1]octan-2-one framework. rsc.org The organocatalytic domino Michael-Henry and Michael-Aldol reactions discussed previously are prime examples. rsc.orgnih.gov These processes are initiated by an intermolecular Michael addition, which is then followed by an intramolecular aldol or Henry (nitro-aldol) reaction to close the second ring, thereby forming the bicyclic system in a highly stereocontrolled manner. acs.orgnih.gov The efficiency of these reactions lies in their ability to form multiple C-C bonds and stereocenters in a single synthetic operation without isolating intermediates.
A powerful and innovative strategy for constructing polycyclic systems is the use of oxidative dearomatization induced (ODI) cascade reactions. acs.orgnih.gov This approach has been successfully applied to the synthesis of the bicyclo[3.2.1]octane skeleton. rsc.orgacs.org The process typically involves the oxidation of a phenol (B47542) derivative to generate a highly reactive, non-aromatic intermediate, which then undergoes an intramolecular cascade reaction.
One such cascade is an ODI-[5+2] cycloaddition/pinacol rearrangement. nih.gov This method allows for the rapid and efficient construction of functionalized bicyclo[3.2.1]octanes. acs.org This strategy has proven effective in the asymmetric total syntheses of complex natural products like highly oxygenated ent-kauranoids and (-)-rhodomollanol A, where the bicyclo[3.2.1]octane skeleton was built using an oxidative dearomatization-induced (5 + 2) cycloaddition/pinacol-type 1,2-acyl migration cascade. nih.govnih.gov A metal- and hypervalent iodine-free electrochemical version of the ODI-[5+2] cascade has also been developed, offering a more sustainable approach. bohrium.com
| ODI Cascade Type | Key Transformation | Application | Reference |
| [5+2] Cycloaddition/Pinacol Rearrangement | Oxidation of vinylphenols | Synthesis of cyclopentane/cyclohexane-fused bicyclo[3.2.1]octanes | acs.orgnih.gov |
| Diels-Alder/Beckwith-Dowd | Not detailed | Fabrication of cycloheptane-fused bicyclo[3.2.1]octane skeletons | nih.gov |
| Electrochemical [5+2] Cascade | Electrochemical oxidation | Metal- and reagent-free synthesis of bicyclo[3.2.1]octane frameworks | bohrium.com |
The domino Michael-aldol annulation is a robust and frequently employed method for synthesizing bicyclo[3.2.1]octane derivatives. nih.govrsc.org This reaction provides a general route to 2-hydroxybicyclo[3.2.1]octane-6,8-diones from the annulation of cycloalkane-1,3-diones with enals, often in a convenient one-pot procedure. rsc.org The stereochemical outcome of the annulation can sometimes be controlled by the choice of solvent, base, and temperature. rsc.org
This strategy has been explored for various substrates, including the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides, which affords chiral bicyclo[3.2.1]octanes. nih.gov The combination of asymmetric aminocatalysis and carbene catalysis has also been used to mediate Michael aldolization sequences to access the bicyclic system. nih.gov The versatility of the Michael-Aldol annulation makes it a valuable tool for accessing a diverse range of substituted bicyclo[3.2.1]octan-2-one scaffolds. researchgate.netucl.ac.uk
Palladium(II)-Catalyzed Cascade Reactions for Fused Bicyclo[3.2.1]octanes
Palladium(II)-catalyzed cascade reactions have proven to be a potent tool for the stereoselective synthesis of complex molecules, including fused bicyclo[3.2.1]octane systems. A notable application is the enantioselective construction of indole-fused bicyclo[3.2.1]octanes, which are significant structural units in various natural products and biologically active compounds. bohrium.comdicp.ac.cnnih.gov
One such strategy employs an aminopalladation-triggered Heck-type reaction. dicp.ac.cnnih.govacs.org This method facilitates the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes that feature an all-carbon quaternary bridgehead stereocenter. dicp.ac.cnacs.org The reaction proceeds under mild conditions and exhibits a broad tolerance for various functional groups. dicp.ac.cnnih.gov Mechanistic investigations have indicated that the formation of an intermediate indol-3-yl palladium species does not occur via C-H activation. dicp.ac.cnnih.gov
The general mechanism of this cascade reaction involves the coordination of the palladium(II) catalyst with the triple bond of an N-sulfonyl-2-alkynylanilide substrate. This is followed by aminopalladation to generate an indol-3-yl palladium species. An intramolecular insertion of a C=C double bond into this species, followed by β-H elimination, yields the desired fused bicyclo[3.2.1]octane product and a Pd-H species. The palladium(II) catalyst is then regenerated through reductive elimination and oxidation. dicp.ac.cn
A study by Wang et al. demonstrated the optimization of this reaction. dicp.ac.cn Starting with N-sulfonyl-2-alkynylanilide 4a , various palladium precursors, chiral ligands, bases, and solvents were screened. The optimal conditions were found to be Pd(amphos)Cl2 with (S)-Synphos as the ligand and K3PO4 as the base in PhCF3 as the solvent, leading to significantly improved yield and enantioselectivity. bohrium.com
Table 1: Optimization of Palladium(II)-Catalyzed Cascade Reaction
| Entry | Catalyst/Ligand | Base | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)2/(R)-Binap | Na2CO3 | DCE | 16 | 24 |
| 2 | Pd(amphos)Cl2/(S)-Synphos | K3PO4 | PhCF3 | - | - |
Data from Wang et al. dicp.ac.cn
This methodology provides an efficient pathway to chiral indole-fused bicyclo[3.2.1]octane structures, which hold potential for applications in organic synthesis and medicinal chemistry. acs.org
Rearrangement-Driven Syntheses of Bicyclo[3.2.1]octan-2-one Derivatives
Rearrangement reactions offer powerful and often elegant routes to the bicyclo[3.2.1]octane core, frequently enabling the construction of the bridged system from more readily accessible precursors. These transformations can be promoted by acids, proceed through radical intermediates, or involve unique intramolecular processes like β-enolization and ring expansion.
Acid-catalyzed rearrangements are a cornerstone in the synthesis of bicyclo[3.2.1]octane systems. researchgate.net These reactions often involve the generation of a cationic intermediate that triggers a skeletal reorganization to form the thermodynamically stable bridged ring system. A common strategy involves the rearrangement of bicyclo[2.2.2]octane precursors. mdpi.comuniroma1.it For instance, the acid-catalyzed transposition of a 6-hydroxy-bicyclo[2.2.2]octan-2-one intermediate is a key step in the synthesis of stemarane compounds, which feature the bicyclo[3.2.1]octane core. uniroma1.it This rearrangement is driven by the stereoelectronic requirements of the system and is influenced by the equilibrium between endo and exo epimers of the starting material. uniroma1.it
Another approach involves the acid-promoted bicyclization of arylacetylenes, which proceeds through two carbon-carbon bond formations on remote alkyl C-H bonds via a twofold long-distance cationic rearrangement. researchgate.net This method allows for the efficient, site-, and stereo-selective synthesis of benzobicyclo[3.2.1]octanes with high atom and step economy. researchgate.net The use of a simple acid catalyst, such as trifluoromethanesulfonic acid (TfOH), can induce protonation and subsequent rearrangement to form the bicyclo[3.2.1] system. researchgate.net
Reductive rearrangements involving ketyl radicals provide an alternative pathway to bicyclo[3.2.1]octan-2-ones. These reactions are often initiated by photoinduced electron transfer (PET). researchgate.netacs.org For example, the reductive PET reactions of certain bicyclic α-cyclopropyl-substituted ketones with tertiary amines can lead to the regioselective cleavage of a cyclopropyl (B3062369) bond. This forms an exocyclic radical with an endocyclic enolate unit, which can then undergo further transformations to yield bicyclic products. acs.org
A [3+2] radical annulation strategy has been developed for the construction of the bicyclo[3.2.1]octane motif found in ent-kaurane- and beyerane-type diterpenoids. nih.gov This method, while challenging to control, was successfully realized by leveraging the effect of TEMPO. nih.gov This strategy has proven effective in the synthesis of a variety of natural products. nih.gov
β-Enolization is a less common but intriguing rearrangement process that can occur in bicyclic ketone systems. While detailed studies focusing specifically on the synthesis of bicyclo[3.2.1]octan-2-one via this mechanism are not extensively documented in the provided context, the principles of β-enolization in related bicyclic systems suggest its potential applicability. This process involves the formation of an enolate at the β-position to the carbonyl group, which can lead to skeletal rearrangements. For instance, a stereocontrolled β-enolate rearrangement within a modified bicyclo[3.2.1]octan-2-one system has been proposed as a key step in the generation of other complex structures. core.ac.uk
Ring expansion reactions are a versatile method for constructing the bicyclo[3.2.1]octane framework from smaller, often more accessible, ring systems. cdnsciencepub.com One notable example is the rhodium-catalyzed decomposition of fused bicyclic α-diazo-β-hydroxyketones. polyu.edu.hk This reaction proceeds via a rearrangement pathway that leads to bridged bicyclo[m.n.1]ketones, including bicyclo[3.2.1]octanediones, in good yields. polyu.edu.hk
The acetolysis of certain bicyclo[3.2.1]octylcarbinyl systems can also lead to ring expansion, forming substituted bicyclo[3.3.1]- and bicyclo[3.2.2]nonyl derivatives, highlighting the propensity of these systems to undergo rearrangements. gla.ac.uk Furthermore, the acid-catalyzed rearrangement of specific bicyclo[4.2.0]octan-2-one moieties has been studied, demonstrating another potential ring expansion route to the bicyclo[3.2.1]octane skeleton. nycu.edu.tw
Cycloaddition Reactions in the Construction of the Bicyclo[3.2.1]octan-2-one Core
Cycloaddition reactions are a powerful and convergent strategy for the rapid assembly of the bicyclo[3.2.1]octan-2-one core. These reactions, particularly intramolecular variants, allow for the formation of the bridged system in a single step from a suitably functionalized precursor.
An intramolecular Diels-Alder reaction is a classic approach to this framework. For example, an α,β-unsaturated ketone can be converted to its trimethylsilyl (B98337) enol ether derivative, which then undergoes an intramolecular [4+2] cycloaddition to form the bicyclo[3.2.1]octane skeleton. nih.gov
Higher-order cycloadditions, such as the [6+4] cycloaddition, have also been explored. An organocatalytic asymmetric higher-order cycloaddition has been developed, paving the way for new approaches to enantioenriched bicyclo[3.2.1] systems. nih.gov
Furthermore, multicomponent reactions that incorporate a cycloaddition step have been reported. A three-component reaction involving an α,β-unsaturated aldehyde, an allyl amine, and a 1,3-ketoester can be used to construct the bicyclic system, with organocatalysts being employed to induce enantioselectivity. nih.gov
Intramolecular Diels-Alder Reactions for Bicyclo[3.2.1]octane Systems
The Intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the construction of polycyclic systems, including the bicyclo[3.2.1]octane skeleton. This approach involves a [4+2] cycloaddition between a diene and a dienophile tethered to the same molecule.
One effective application of this strategy begins with the commercially available monoterpene (R)-carvone. nih.gov The synthesis involves converting carvone (B1668592) into a 5-vinyl-1,3-cyclohexadiene derivative. This intermediate, upon heating, smoothly undergoes an IMDA reaction to form a tricyclo[3.2.1.0²·⁷]octane system. nih.gov Subsequent regioselective cleavage of the cyclopropane (B1198618) ring within this tricyclic intermediate yields the desired bicyclo[3.2.1]octane framework. nih.gov A key aspect of this sequence is the introduction of a methoxycarbonyl group at the C-2 position of carvone, which serves to prevent diene isomerization during the high-temperature Diels-Alder step. nih.gov
Another variation involves the reaction of an α,β-unsaturated ketone with a silyl (B83357) chloride (like TMSCl) to generate a trimethylsilyl enol ether derivative. mdpi.com This silyloxy diene can then participate in an IMDA reaction to form the bicyclo[3.2.1]octane system. mdpi.com Additionally, scandium-catalyzed Diels-Alder reactions have been employed, followed by an intramolecular oxidative cyclization, to construct highly functionalized bicyclo[3.2.1]octanes in a one-pot process.
| Precursor Type | Key Intermediate | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 5-vinyl-1,3-cyclohexadiene (from Carvone) | Tricyclo[3.2.1.0²·⁷]oct-3-ene | Toluene, 190 °C, 48h | Bicyclo[3.2.1]octane derivative | nih.gov |
| α,β-Unsaturated Ketone | Trimethylsilyl enol ether | TMSCl | Bicyclo[3.2.1]octane | mdpi.com |
| Allylic Alcohol | Diene and Enone (in situ) | Scandium catalyst, I₂, DMSO | Functionalized Bicyclo[3.2.1]octane |
Intramolecular Photocycloaddition Strategies Involving Cyclopentane-1,3-dione Enol Esters
Intramolecular [2+2] photocycloaddition reactions offer a distinct route to the bicyclo[3.2.1]octane ring system. This methodology typically involves the irradiation of a molecule containing two tethered alkene moieties. A notable application of this strategy utilizes enol esters derived from 4-(prop-2-enyl)cyclopentane-1,3-diones. rsc.org
Upon irradiation with UV light, these enol acetates undergo an intramolecular [2+2] cycloaddition between the enol double bond and the tethered allyl group. rsc.org This photochemical reaction leads to the formation of strained tricyclo[3.2.1.0³·⁶]octane adducts in high yield. These tricyclic intermediates are not the final target but serve as precursors that can be chemically manipulated. Through subsequent fragmentation or rearrangement reactions, the strained cage-like structure is opened to afford the thermodynamically more stable bicyclo[3.2.1]octane framework. rsc.org This two-step sequence, combining photocycloaddition with a subsequent rearrangement, provides a novel entry into the desired bicyclic system. rsc.org
| Starting Material | Reaction Type | Intermediate | Subsequent Step | Final Product Core | Reference |
|---|---|---|---|---|---|
| Enol acetate (B1210297) of 4-(prop-2-enyl)cyclopentane-1,3-dione | Intramolecular [2+2] Photocycloaddition | Tricyclo[3.2.1.0³·⁶]octane adduct | Elaboration/Fragmentation | Bicyclo[3.2.1]octane | rsc.org |
Synthetic Routes Utilizing Cyclic Precursors (e.g., Cyclohexanediones, Norbornene)
The construction of the bicyclo[3.2.1]octane skeleton can be efficiently achieved starting from readily available monocyclic or bicyclic precursors.
From Cyclohexanediones: 1,4-Cyclohexanedione is a versatile starting material for accessing the bicyclo[3.2.1]octane core. An organocatalytic domino Michael-Henry reaction between 1,4-cyclohexanedione and various nitroalkenes has been developed. semanticscholar.org This process, catalyzed by a bifunctional organocatalyst, proceeds through a sequential Michael addition followed by an intramolecular Henry (nitro-aldol) reaction. The reaction assembles the bicyclo[3.2.1]octane structure containing four contiguous stereogenic centers with high diastereo- and enantioselectivity. semanticscholar.org Another approach involves a multicomponent reaction using α,β-unsaturated acylammonium intermediates that react with cyclohexanedione derivatives to form the bicyclic system. mdpi.com
From Norbornene: Norbornene (bicyclo[2.2.1]hept-2-ene) is a widely used precursor for the synthesis of bicyclo[3.2.1]octane derivatives through ring expansion strategies. A common method involves the addition of dichlorocarbene (B158193) to the norbornene double bond. chimia.chgoogle.com The resulting dichlorocyclopropane adduct is unstable and undergoes a spontaneous rearrangement to yield exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene. chimia.ch This chlorinated bicyclic olefin can then be hydrolyzed, for example with concentrated sulfuric acid, to produce bicyclo[3.2.1]octan-3-one. orgsyn.org This route is advantageous as it utilizes inexpensive and readily available reagents. orgsyn.orggoogleapis.com
| Precursor | Key Reaction | Reagents | Intermediate | Product | Reference |
|---|---|---|---|---|---|
| 1,4-Cyclohexanedione | Domino Michael-Henry Reaction | Nitroalkene, Organocatalyst | N/A (Domino Process) | Substituted Bicyclo[3.2.1]octan-2-one | semanticscholar.org |
| Norbornene | Carbene Addition-Rearrangement | CHCl₃, Base (e.g., NaOMe) | exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene | Bicyclo[3.2.1]octan-3-one | chimia.chgoogle.comorgsyn.org |
Selective Fragmentation of Polycyclic Precursors to Access Bicyclo[3.2.1]octan-2-ones
The selective cleavage of one or more bonds within a more complex polycyclic system is a powerful and often stereocontrolled method for accessing the bicyclo[3.2.1]octane framework. This approach relies on the designed instability or reactivity of a specific bond in a strained precursor.
A prominent example is the regioselective cyclopropyl ring cleavage of tricyclo[3.3.0.0²·⁸]octanones. researchgate.net These tricyclic compounds can be subjected to Brønsted or Lewis acids, which mediate the cleavage of one of the cyclopropane bonds to furnish the bicyclo[3.2.1]octanone system efficiently and with high regioselectivity. researchgate.net Similarly, the tricyclo[3.2.1.0²·⁷]octane intermediates formed from the intramolecular Diels-Alder reaction of vinyl cyclohexadienes undergo a cyclopropane ring opening to yield the target bicyclic skeleton. nih.gov
Another strategy involves the fragmentation of bicyclo[2.2.2]octenone systems. acs.org These precursors, often derived from Diels-Alder reactions, can undergo oxidative scission reactions, such as Beckmann-type fragmentations or Schmidt reactions. These transformations cleave a C-C bond alpha to the carbonyl group, effectively untying the [2.2.2] framework to generate highly functionalized cyclohexene (B86901) derivatives or, in some cases, rearranged bicyclo[3.2.1]octanone structures. acs.org The rearrangement of dihalocarbene adducts of norbornene also represents a fragmentation-rearrangement pathway from a tricyclic precursor to the bicyclo[3.2.1]octene system. chimia.ch
| Polycyclic Precursor | Fragmentation Type | Key Reagents/Conditions | Product Core | Reference |
|---|---|---|---|---|
| Tricyclo[3.3.0.0²·⁸]octanone | Cyclopropyl Ring Cleavage | Brønsted or Lewis Acid (e.g., HCl) | Bicyclo[3.2.1]octanone | researchgate.net |
| Tricyclo[3.2.1.0²·⁷]octanone | Cyclopropane Ring Opening | (Part of multi-step synthesis) | Bicyclo[3.2.1]octane | nih.gov |
| Bicyclo[2.2.2]octenone | Oxidative Scission (e.g., Beckmann) | Varies (e.g., Hydroxylamine, Acid) | Bicyclo[3.2.1]octanone/Functionalized Cyclohexene | acs.org |
| exo-3,4-Dichlorotricyclo[3.2.1.0²·⁴]octane | Rearrangement/Fragmentation | Spontaneous from carbene addition | Bicyclo[3.2.1]octene | chimia.ch |
Stereochemical Control and Analysis in Bicyclo 3.2.1 Octan 2 One Chemistry
Diastereoselectivity in Bicyclo[3.2.1]octan-2-one Forming Reactions
The construction of the bicyclo[3.2.1]octane skeleton often involves cascade or domino reactions that create multiple stereocenters in a single operation. The diastereoselectivity of these reactions is highly dependent on the reaction conditions, substrates, and catalysts employed.
One prominent method for synthesizing this bicyclic system is the organocatalytic domino Michael/Aldol (B89426) reaction. For instance, the reaction between cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoesters can produce bicyclo[3.2.1]octanes with four stereogenic centers. nih.gov The diastereomeric ratio (dr) in these reactions can range from 1:1 to 5:1, influenced by the choice of organocatalyst and substituents on the reactants. nih.gov Similarly, a catalyst-free cascade Michael/Henry reaction utilizing a functionalized vinylogous nucleophile has been shown to generate a variety of bicyclo[3.2.1]octanes with excellent diastereoselectivities, often achieving a dr of ≥10:1. researchgate.net
Another strategy involves a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea (B124793). nih.gov This process creates four stereogenic centers but yields only two diastereomers, demonstrating good diastereoselectivity. nih.gov Palladium-catalyzed rearrangements of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans also provide a route to the bicyclo[3.2.1]octane core. nih.gov When sulfone derivatives are used in this rearrangement, the reaction proceeds with high stereospecificity, yielding exclusively the endo-configured diastereomers. nih.gov
The reaction of (4R,5R)-1-acetoxy-4-(1,2-epoxy-1-methyl-ethyl)-5-methylcyclohex-1-ene with the Lewis acid BF₃·Et₂O provides (1R,4R,5R,7S)-7-acetoxy-4,6-dimethylbicyclo[3.2.1]octan-2-ones in a single step, highlighting a method where the stereochemistry of the starting material directs the formation of specific diastereomers. rsc.org
| Reaction Type | Reactants | Catalyst/Conditions | Achieved Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Domino Michael/Aldol | Cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoesters | Organocatalyst | 1:1 to 5:1 | nih.gov |
| Cascade Michael/Henry | Vinylogous nucleophile and nitrostyrene | Catalyst-free, mild conditions | ≥10:1 | researchgate.net |
| Tandem Michael-Henry | Cyclohexane-1,2-diones and nitroalkenes | Quinine-derived thiourea | Good diastereoselectivity (yields two of four possible diastereomers) | nih.gov |
| Palladium-Catalyzed Rearrangement | Sulfone-derivatized 2-vinyl-hexahydro-2,3-benzofurans | Palladium catalyst | High stereospecificity (exclusively endo) | nih.gov |
Enantioselectivity and Absolute Configuration Determination of (1S)-Bicyclo[3.2.1]octan-2-one
Achieving high enantioselectivity in the synthesis of the (1S)-enantiomer of bicyclo[3.2.1]octan-2-one and its derivatives is a key focus of modern organic synthesis. Organocatalysis has proven to be a particularly powerful tool in this endeavor.
Chiral phosphoric acids are effective Brønsted acid catalysts for the enantioselective desymmetrization of prochiral cyclic 1,3-diketones, which can be transformed into the bicyclo[3.2.1]octane framework. These catalysts create a chiral environment through hydrogen bonding, thereby controlling the stereochemical outcome. Domino Michael/Aldol reactions have been developed to be highly enantio- and diastereoselective, yielding bicyclo[3.2.1]octane derivatives with enantiomeric excesses (ee) up to 95:5. nih.gov Similarly, the tandem Michael-Henry reaction catalyzed by quinine-derived thiourea can produce bicyclo[3.2.1]octan-8-ones with high enantioselectivity, ranging from 92-99% ee. nih.gov A switchable dual catalytic system combining aminocatalysis and N-heterocyclic carbene catalysis has also been developed for the direct enantioselective synthesis of bridged bicyclo[3.n.1] ring systems. rsc.org
The determination of the absolute configuration of these chiral molecules is crucial and is accomplished through several methods. X-ray crystallography is a definitive method for determining the absolute stereochemistry, provided a suitable single crystal can be obtained. google.comgoogle.com This technique was used to determine the absolute configuration of various complex molecules containing the bicyclo[3.2.1]octane core, such as certain dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives. google.comgoogle.com For non-crystalline compounds or when crystallography is not feasible, chiroptical methods are employed. Techniques such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) are powerful tools. rsc.orgresearchgate.net The absolute configuration of the natural product (1R)-suberosanone, which contains a bicyclo[3.2.1]octane core, was confirmed through full chiroptical characterization, including ORD measurements. rsc.org In some cases, the stereochemistry of diterpene derivatives incorporating the bicyclo[3.2.1]octane skeleton has been unambiguously determined using Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. scielo.br
| Catalytic System | Reaction Type | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Organocatalyst | Domino Michael/Aldol | Up to 95:5 | nih.gov |
| Quinine-derived thiourea | Tandem Michael-Henry | 92-99% | nih.gov |
| Chiral Phosphoric Acids | Desymmetrizing Michael Cyclization | High enantioselectivity | |
| Dual Aminocatalysis/N-Heterocyclic Carbene | Michael/Aldolization Sequence | High enantioselectivity | rsc.org |
Conformational Dynamics and Stereochemical Influences on Reactivity of Bicyclo[3.2.1]octan-2-one
The bicyclo[3.2.1]octane framework is a conformationally rigid system composed of a six-membered ring and a five-membered ring sharing three carbon atoms. The six-membered ring typically adopts a chair conformation. This inherent rigidity has profound implications for the molecule's reactivity.
In related N-substituted bicyclo[3.2.1]octane systems like nortropanones, the conformational preference of substituents on the nitrogen bridge can significantly influence interactions with biological receptors and affect the stereochemical outcome of reactions. academie-sciences.fr For instance, the relative stability of N-alkyl invertomers (axial vs. equatorial) can rationalize reactivity and the origins of stereoselectivity in aldol reactions. academie-sciences.fr
The rigid conformation of the bicyclic system can also lead to highly stereospecific rearrangements. In studies of 6,8-dioxabicyclo[3.2.1]octan-4-ols, the stereochemical configuration of a hydroxyl group at the C4 position dictates the pathway of skeletal rearrangement. beilstein-journals.org The rigid conformation prevents external nucleophiles from accessing the antibonding (σ) orbital of the C-O bond. Consequently, an equatorial hydroxyl group leads to migration of the O8 bridge, which is properly aligned with the σ orbital, while an axial hydroxyl group results in the migration of the O6 bridge. beilstein-journals.org This demonstrates how the fixed spatial arrangement of atoms within the bicyclic structure directly controls reaction pathways and product formation.
Stereochemical Requirements for Spin-Spin Coupling in Bicyclo[3.2.1]octane Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for elucidating the stereochemistry of bicyclo[3.2.1]octane systems. Spin-spin coupling constants (J-values) are particularly sensitive to the spatial relationship between coupled nuclei.
In the bicyclo[3.2.1]octane skeleton, long-range spin-spin coupling over multiple bonds is frequently observed and is highly dependent on the stereochemical arrangement of the interacting protons. For example, long-range coupling between vinyl and allylic protons has been studied within this system. acs.org A notable phenomenon is proton-fluorine spin-spin coupling that occurs over five bonds. acs.org The magnitude of this coupling is not primarily transmitted through the sigma bonds but rather through space. The coupling is significant only when the proton and fluorine atoms are in close spatial proximity, a condition dictated by the rigid stereochemistry of the bicyclic framework. acs.org This through-space interaction serves as a powerful probe for determining the relative stereochemistry of substituents within the molecule.
Mechanistic Investigations and Reactivity Profiles of Bicyclo 3.2.1 Octan 2 One
Reaction Mechanism Elucidation in Bicyclo[3.2.1]octan-2-one Synthesis
The construction of the bicyclo[3.2.1]octane skeleton can be achieved through various synthetic strategies, often involving complex mechanistic pathways that feature carbocation or radical intermediates.
Carbocation-Mediated Pathways: Acid-induced rearrangements are a common method for accessing the bicyclo[3.2.1]octane framework. nih.gov These reactions typically proceed through carbocation intermediates, where skeletal reorganization is driven by the thermodynamic stability of the resulting bridged system. For instance, the treatment of specific precursors with a strong acid like trifluoromethanesulfonic acid (TfOH) can induce protonation and subsequent rearrangement to form the bicyclic system. nih.gov Photochemical reactions of certain heteroaryl-substituted hexatrienes have also been shown to yield bicyclo[3.2.1]octadiene structures through intramolecular cycloaddition, which involves the formation of resonance-stabilized intermediates. researchgate.net
Radical-Mediated Pathways: Radical cyclizations offer a powerful alternative for the synthesis of bicyclo[3.2.1]octanes. Manganese(III)-initiated radical cyclization of alkynyl ketones has been successfully employed to create this bicyclic framework. nih.gov Another approach involves an iodine-induced cyclization and oxidation of allylic alcohols, which proceeds through a radical addition to yield a radical intermediate that is subsequently quenched. Furthermore, bicyclo[3.2.1]octanones can be synthesized from bicyclo[2.2.2]octenones via ketyl radical promoted rearrangements under reductive photoinduced electron transfer (PET) conditions. researchgate.net
The table below summarizes selected radical-mediated synthetic approaches.
| Precursor Type | Reagents/Conditions | Key Intermediate | Product | Ref |
| Alkynyl Ketones | Mn(OAc)₃, Cu(OAc)₂ | Acyl Radical | Bicyclo[3.2.1]octane | nih.gov |
| Allylic Alcohols | Iodine, DMSO | Radical Cation | Bicyclo[3.2.1]octane | |
| Bicyclo[2.2.2]octenones | Triethylamine (TEA), PET | Ketyl Radical | Bicyclo[3.2.1]octanone | researchgate.net |
Behavior of Bicyclo[3.2.1]octan-2-one in Rearrangement Pathways
The rigid structure of bicyclo[3.2.1]octan-2-one and its derivatives makes them susceptible to various rearrangement reactions, often leading to alternative bicyclic systems.
Wagner-Meerwein Shifts: The parent bicyclo[3.2.1]octyl cation is known to undergo degenerate Wagner-Meerwein rearrangements. researchgate.net In more complex systems, these shifts can be part of a cascade process. For example, the acid-catalyzed isomerization of a substituted tropolone (B20159) derivative proceeds through a Wagner-Meerwein rearrangement of a bicyclo[3.2.1]octane intermediate, which subsequently undergoes a cdnsciencepub.comcdnsciencepub.com-rearrangement to yield a pentalene (B1231599) derivative. semanticscholar.org These rearrangements involve a class of carbocation 1,2-rearrangements where an alkyl group migrates from one carbon to an adjacent one. quora.com
β-Enolization: Under strongly basic conditions (e.g., t-BuO⁻/t-BuOH at 185 °C), bicyclo[3.2.1]octan-2-one derivatives can undergo rearrangement via β-enolization. This process involves the abstraction of a proton from the β-position to the carbonyl group, forming a β-enolate intermediate. For example, 3,3-dimethylbicyclo[3.2.1]octan-2-one rearranges to 3,3-dimethylbicyclo[3.3.0]octan-2-one in good yield through this pathway. cdnsciencepub.com Similarly, the bicyclo[2.2.2]octan-2-one and bicyclo[3.2.1]octan-6-one skeletons have been shown to be interconvertible under these conditions through β-proton abstraction. cdnsciencepub.com
Reactivity of the Ketone Functionality within the Bicyclic Scaffold
The ketone group in bicyclo[3.2.1]octan-2-one is a key site for chemical transformations. Its reactivity is influenced by the stereoelectronic constraints of the bicyclic framework.
Deuterium (B1214612) Exchange: Hydrogen-deuterium exchange studies provide valuable insight into the reactivity and mechanism of enolization. In strongly basic media, such as tert-butoxide/tert-butyl alcohol-d, bicyclic ketones like bicyclo[3.2.1]octan-2-one derivatives undergo H-D exchange. cdnsciencepub.com This exchange can occur at positions α and β to the carbonyl group. Exchange at the β-methylene sites proceeds through β-enolization. cdnsciencepub.com Studies on related systems, such as bicyclo[3.2.1]oct-2-en-6-one, show that deuterium exchange can occur at olefinic carbons through a common β-enolate intermediate. cdnsciencepub.com The stereoselectivity of deuterium incorporation can be established using ²H NMR, revealing the relative reactivities of different positions within the molecule. cdnsciencepub.com Deuterium labeling has also been used as a mechanistic probe to distinguish between allene (B1206475) and alkyne intermediates in the base-promoted elimination reactions of 6,7-benzobicyclo[3.2.1]octane systems. tubitak.gov.tr
The table below presents data on the relative rates of deuterium exchange at different positions in a dimethylbicyclo[3.2.1]octan-6-one system under β-enolization conditions.
| Position | Relative Rate of Exchange |
| exo-methyl | 1.0 |
| endo-methyl | 1.4 |
| C-7 (anti) | 1.9 |
| C-7 (syn) | 6.8 |
| C-4 (exo) | < 0.05 |
| C-4 (endo) | < 0.05 |
Data adapted from studies on 1,5-dimethylbicyclo[3.2.1]octan-6-one. cdnsciencepub.com
Nucleophilic and Electrophilic Transformations of Bicyclo[3.2.1]octan-2-one Derivatives
The ketone functionality allows for a range of nucleophilic and electrophilic transformations, enabling the synthesis of diverse derivatives.
Nucleophilic Additions and Enolate Chemistry: The carbonyl carbon is susceptible to attack by nucleophiles. More significantly, deprotonation at the α-carbon using a strong base like lithium diisopropylamide (LDA) generates a lithium enolate. This enolate is a powerful nucleophile that can react with various electrophiles. canada.ca However, in some systems, such as 8-azabicyclo[3.2.1]octan-3-one (tropinone), reactions involving new carbon-heteroatom bond formation, like α-halogenation or α-hydroxylation, can result in low yields or selectivity. canada.ca Propargylation of a TMS enol ether derived from a bicyclo[3.2.1]octane precursor has been used as a key step in synthetic sequences. nih.gov
Electrophilic Functionalization: An electrophilic double bond functionalization followed by an intramolecular enolate alkylation provides a pathway to various bicyclo[3.2.1]octane derivatives. researchgate.net In the synthesis of functionalized bicyclo[3.2.1]octane systems from carvone (B1668592), a key step involves the reductive opening of a tricyclo[3.2.1.0²·⁷]octane intermediate using samarium(II) diiodide to afford a β-keto ester derivative of the bicyclo[3.2.1]octane system. nih.gov
Computational Chemistry and Theoretical Characterization of Bicyclo 3.2.1 Octan 2 One
Molecular Modeling and Conformational Analysis of Bicyclo[3.2.1]octan-2-one
The rigid bicyclo[3.2.1]octane framework is characterized by a six-membered ring fused to a five-membered ring, resulting in a bridged structure. The six-membered ring can, in principle, adopt several conformations, including chair, boat, and twist-boat forms. Molecular modeling and conformational analysis are crucial for identifying the most stable conformations and understanding the molecule's three-dimensional structure.
Computational models suggest that bicyclo[3.2.1]octane derivatives often adopt conformations that minimize steric strain. For the parent bicyclo[3.2.1]octane system, the most stable conformation involves the six-membered ring in a chair form and the five-membered ring in an envelope conformation. In the case of bicyclo[3.2.1]octan-2-one, the introduction of the carbonyl group influences the geometry, but the fundamental chair-like conformation of the six-membered ring is generally preserved. Studies on related derivatives, such as 8-oxabicyclo[3.2.1]oct-6-en-3-one, have utilized methods like AM1, Hartree-Fock (HF/6-31G), and Density Functional Theory (DFT/B3LYP/6-31G) to determine that the pyran ring (a six-membered ring containing oxygen) predominantly adopts a chair conformation. researchgate.net This suggests that the carbocyclic six-membered ring in bicyclo[3.2.1]octan-2-one would similarly favor a chair conformation to alleviate torsional and steric strain.
Table 1: Conformational Preferences of the Bicyclo[3.2.1]octane Ring System
| Ring | Predominant Conformation | Method of Determination |
|---|---|---|
| Six-membered ring | Chair | Computational Modeling (DFT, HF) researchgate.net |
| Five-membered ring | Envelope | X-ray Crystallography researchgate.net |
Quantum Chemical Calculations of Electronic Structure and Energetics for Bicyclo[3.2.1]octan-2-one Systems
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and relative stabilities of bicyclo[3.2.1]octane systems. rroij.comrroij.com These calculations provide valuable data on energetic, thermodynamic, and thermochemical properties. rroij.comrroij.com
DFT studies, for instance at the B3LYP/6-31G* level of theory, have been used to compare the relative stabilities of bicyclo[3.2.1]octane and its isomers. rroij.comrroij.com Such calculations can determine key thermodynamic quantities, including the thermal correction to energy, enthalpy, and Gibbs free energy, which are crucial for predicting the stability and reactivity of different isomers. rroij.com For bicyclo[3.2.1]octan-2-one, theoretical calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. This information is vital for understanding the molecule's reactivity, particularly the susceptibility of the carbonyl carbon to nucleophilic attack.
Table 2: Calculated Thermodynamic Properties for Bicyclo[3.2.1]octan-2-one
| Property | Value | Unit | Source |
|---|---|---|---|
| Standard Gibbs free energy of formation (ΔfG°) | -8.81 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -218.00 ± 8.40 | kJ/mol | NIST chemeo.com |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 8.06 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 37.82 | kJ/mol | Joback Calculated Property chemeo.com |
Transition State Modeling for Bicyclo[3.2.1]octan-2-one Formation and Rearrangements
Understanding the mechanisms of chemical reactions, including the formation and rearrangement of the bicyclo[3.2.1]octane skeleton, relies heavily on the characterization of transition states. Computational methods, especially DFT, are employed to model the geometry and energy of these high-energy intermediates.
The formation of the bicyclo[3.2.1]octane framework can be achieved through various synthetic routes, such as intramolecular Diels-Alder reactions or tandem Michael-Aldol reactions. mdpi.comucl.ac.uk Theoretical modeling of these processes allows for the investigation of transition state structures, helping to explain observed stereoselectivity. For example, in Diels-Alder reactions involving related systems, DFT calculations have shown that facial stereoselectivity is governed by steric interactions in the transition state. Similarly, computational studies can elucidate the mechanisms of rearrangements, such as acid-induced protonation followed by skeletal rearrangement, which are common in bicyclic systems. mdpi.comacs.org By calculating the energy barriers associated with different reaction pathways, chemists can predict the most likely mechanism and product distribution.
Prediction of Spectroscopic Parameters and Stereochemical Preferences
A significant application of computational chemistry is the prediction of spectroscopic data, which is essential for structure elucidation and the determination of absolute configuration. For chiral molecules like (1S)-Bicyclo[3.2.1]octan-2-one, chiroptical spectroscopies are particularly important.
Vibrational Circular Dichroism (VCD) spectroscopy, combined with quantum chemical calculations, has become a reliable method for the unambiguous assignment of the absolute configuration of complex bicyclic molecules. The standard approach involves calculating the theoretical VCD spectrum for a specific enantiomer (e.g., (1S)) using DFT with a functional like B3LYP. By comparing the calculated spectrum's sign and intensity patterns with the experimental VCD spectrum, the absolute configuration can be definitively assigned. This technique has been successfully used to correct misassignments of related bicyclo[3.2.1]octane natural products that were initially based on other methods like Electronic Circular Dichroism (ECD). researchgate.net
Furthermore, quantum chemical calculations can predict other spectroscopic parameters, such as NMR chemical shifts. researchgate.net DFT/B3LYP/6-31G* calculations of proton (¹H) and carbon (¹³C) chemical shifts have been shown to be concordant with experimental NMR data for derivatives of the bicyclo[3.2.1]octane system, aiding in conformational analysis and structural verification. researchgate.net
Table 3: Computational Methods for Stereochemical and Spectroscopic Analysis
| Spectroscopic Technique | Computational Method | Application |
|---|---|---|
| Vibrational Circular Dichroism (VCD) | Density Functional Theory (DFT) | Determination of absolute configuration researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Density Functional Theory (DFT) | Prediction of ¹H and ¹³C chemical shifts, conformational analysis researchgate.net |
Strategic Applications of 1s Bicyclo 3.2.1 Octan 2 One As a Chiral Building Block
Total Synthesis of Complex Natural Products Featuring the Bicyclo[3.2.1]octan-2-one Core
The bicyclo[3.2.1]octane skeleton is a recurring structural motif in a wide variety of biologically active natural products, including sesquiterpenes, diterpenes, alkaloids, and antibiotics. Consequently, the development of synthetic routes to access this core structure enantioselectively is of significant interest. (1S)-Bicyclo[3.2.1]octan-2-one and its derivatives serve as crucial intermediates in synthetic campaigns targeting these complex molecules, enabling the efficient and stereocontrolled assembly of the core bicyclic system.
The bicyclo[3.2.1]octane framework is a central feature of numerous sesquiterpenoid and diterpenoid natural products. nih.gov Synthetic strategies toward these molecules often rely on the early introduction of this core, with this compound serving as a key chiral precursor.
Gelsemine (B155926): This complex cage-like alkaloid has attracted considerable attention from the synthetic community. researchgate.netresearchgate.net Many synthetic approaches to Gelsemine involve the construction of its densely functionalized hexacyclic skeleton, which includes a bicyclo[3.2.1]octane unit. mdpi.combham.ac.uk Strategies have been developed that assemble this core structure as a pivotal step in the synthetic sequence. bham.ac.uk
Platensimycin (B21506): A potent antibiotic, Platensimycin features a unique molecular architecture containing the bicyclo[3.2.1]octane core. nih.gov Its discovery spurred a significant amount of research into its total synthesis. pkusz.edu.cnresearchgate.net Several synthetic routes utilize methodologies specifically designed to construct this bicyclic system, which is later elaborated to afford the final natural product. acs.orgnih.gov For instance, cascade cyclization reactions have been developed to efficiently produce the tricyclic core of ent-kaurenoids, which can then be converted into intermediates for the formal synthesis of Platensimycin. pkusz.edu.cn
Vitisinol D: This natural product, which exhibits antithrombotic properties, also contains the bicyclo[3.2.1]octane skeleton. mdpi.comnih.gov Its synthesis represents a challenge in controlling the stereochemistry of the bicyclic core. researchgate.net Synthetic approaches have been developed based on annulation reactions of allenyl esters to construct the bicyclic dione (B5365651) framework present in Vitisinol D. nih.govacs.org
Kauranoids: This large class of tetracyclic diterpenoids is characterized by a 6-6-fused bicyclo[3.2.1]octane framework (the C, D, and E rings). researchgate.netresearchgate.net The synthesis of ent-kauranoids is a significant area of research, with modern synthetic methods continually being developed to construct this complex skeleton efficiently. nih.govresearchgate.netacs.org Innovative strategies, including acid-induced rearrangements and cascade reactions, have been employed to form the key bicyclo[3.2.1]octane intermediate. nih.govresearchgate.net
| Natural Product | Class | Key Synthetic Strategy Involving Bicyclo[3.2.1]octane Core |
| Gelsemine | Alkaloid | Assembly of the densely functionalized bicyclo[3.2.1]octane core as a key intermediate in the synthesis of the cage-like structure. mdpi.combham.ac.uk |
| Platensimycin | Antibiotic | Dual-mode Lewis acid-induced Diels-Alder/carbocyclization cascade to construct a tricyclic precursor containing the bicyclo[3.2.1]octane moiety. pkusz.edu.cnnih.gov |
| Vitisinol D | Resveratrol Dimer | Annulation reactions using allenyl esters and cycloalkanones to form the bicyclo[3.2.1]octane dione system. nih.govacs.org |
| ent-Kauranoids | Diterpenoids | Construction of the 6-6-fused bicyclo[3.2.1]octane framework via innovative cascade reactions and rearrangements. nih.govresearchgate.net |
The bicyclo[3.2.1]octane scaffold is not limited to carbon-only frameworks in natural products. Its nitrogen-containing analogue, the 8-azabicyclo[3.2.1]octane core, is the defining feature of tropane (B1204802) alkaloids, a large family of biologically active compounds. rsc.org
Tropane Derivatives: Tropane alkaloids, such as cocaine and atropine, exhibit a wide range of physiological effects. nih.gov The development of enantioselective methods to synthesize the 8-azabicyclo[3.2.1]octane core is a major focus of synthetic organic chemistry. rsc.org While many syntheses start from different precursors, the strategies often involve cycloaddition reactions or desymmetrization of meso-tropinone derivatives to establish the key bicyclic framework with high stereocontrol. nih.govresearchgate.net The rigid scaffold provided by this compound serves as a conceptual model and a potential starting point for the synthesis of carba-analogues or for conversion to the corresponding aza-bicyclic systems.
Phenylethanolamine N-methyltransferase (PNMT) Inhibitors: The bicyclo[3.2.1]octane framework has been utilized as a scaffold for the design of inhibitors for various biological targets. mdpi.com For example, derivatives of this bicyclic system have been investigated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. nih.govnih.gov The synthesis of these inhibitors often involves the functionalization of the pre-formed bicyclo[3.2.1]octane ring system to introduce the necessary pharmacophoric elements.
Development of Advanced Synthetic Intermediates for Diverse Chemical Applications
Beyond its direct incorporation into the total synthesis of natural products, this compound is a precursor to a variety of advanced synthetic intermediates. The ketone functionality allows for a wide range of chemical transformations, including nucleophilic additions, enolate chemistry, and reductions, to produce highly functionalized bicyclic molecules. biosynth.com
These transformations can be used to introduce diverse substituents and functionalities onto the rigid scaffold with high stereocontrol. For example, fragmentation reactions of functionalized tricyclic systems, derived from cyclopentane-1,3-dione enol esters, provide a facile route to a range of substituted bicyclo[3.2.1]octane ring systems. rsc.org Furthermore, the 2-azabicyclo[3.2.1]octane core, a related structure, has been shown to be a useful intermediate in the synthesis of carbocyclic nucleosides and as a scaffold for developing organocatalysts. rsc.org The development of novel methodologies to construct and functionalize the bicyclo[3.2.1]octane framework continues to be an active area of research, expanding its utility in various chemical applications. acs.org
Design and Synthesis of Functionalized Scaffolds with Defined 3D Architecture (e.g., Bioisosteres)
In medicinal chemistry, there is a growing emphasis on developing molecules with a higher fraction of sp³-hybridized carbon atoms to improve physicochemical properties and explore new regions of chemical space. ucl.ac.uk Saturated, rigid scaffolds like bicyclo[3.2.1]octane are increasingly used as "bioisosteres" for planar aromatic rings, such as a phenyl group. researchgate.net
The use of these caged hydrocarbon scaffolds can lead to significant improvements in a drug candidate's potency, solubility, and metabolic stability. researchgate.net The defined three-dimensional architecture of the bicyclo[3.2.1]octane system allows for the precise spatial orientation of substituents, enabling more effective interactions with biological targets compared to flat aromatic systems. ucl.ac.uknih.gov this compound provides a chiral starting point for the synthesis of these functionalized 3D scaffolds, allowing for the creation of novel bioactive compounds with well-defined stereochemistry. The synthesis of bicyclo[3.2.1]octane amino acid derivatives, for instance, highlights the utility of this scaffold in creating complex building blocks for drug discovery. researchgate.net
Advanced Spectroscopic Analysis of Bicyclo 3.2.1 Octan 2 One and Its Stereoisomers
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of bicyclo[3.2.1]octan-2-one isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while advanced 2D NMR techniques establish through-bond and through-space correlations.
The ¹H NMR spectrum of bicyclo[3.2.1]octan-2-one displays complex multiplets due to extensive spin-spin coupling between protons in the rigid bicyclic system. The bridgehead protons (H1 and H5) typically resonate at distinct chemical shifts, and their coupling constants with adjacent methylene (B1212753) protons are highly dependent on the dihedral angles, providing crucial conformational information. Protons adjacent to the carbonyl group (at C3) are deshielded and appear further downfield.
¹³C NMR spectroscopy provides key information on the carbon skeleton. The carbonyl carbon (C2) is readily identified by its characteristic downfield chemical shift in the range of 210-220 ppm. The bridgehead carbons (C1 and C5) and the remaining methylene carbons can be assigned based on their chemical shifts and by using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) which correlate proton and carbon signals.
For the stereochemical assignment of a specific enantiomer like (1S)-Bicyclo[3.2.1]octan-2-one, Nuclear Overhauser Effect (NOE) spectroscopy is particularly powerful. nih.gov NOE correlations are observed between protons that are close in space, irrespective of their bonding connectivity. For instance, in the (1S) enantiomer, specific NOE cross-peaks would be expected between certain protons on the cyclohexane (B81311) ring and the ethylene (B1197577) bridge, which would be different for its (1R) enantiomer. Detailed analysis of coupling constants and NOESY data allows for the unambiguous assignment of the relative and, in combination with other techniques, the absolute stereochemistry. nih.govacs.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Bicyclo[3.2.1]octane Derivatives
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |
|---|---|---|---|---|
| C1 (Bridgehead) | ~2.5 - 2.8 (m) | ~45 - 50 | C2, C8 | H5, H8-exo |
| C2 (Carbonyl) | - | ~210 - 220 | - | - |
| C3 | ~2.2 - 2.6 (m) | ~40 - 45 | C1, C2, C4 | H4-exo, H4-endo |
| C4 | ~1.6 - 2.0 (m) | ~25 - 30 | C3, C5 | H3-exo, H3-endo, H5 |
| C5 (Bridgehead) | ~2.0 - 2.3 (m) | ~35 - 40 | C4, C6, C8 | H1, H4-endo, H6-exo |
| C6 | ~1.5 - 1.9 (m) | ~30 - 35 | C5, C7, C8 | H5, H7-exo, H7-endo |
| C7 | ~1.5 - 1.9 (m) | ~30 - 35 | C5, C6, C8 | H6-exo, H6-endo, H8-endo |
| C8 | ~1.8 - 2.2 (m) | ~35 - 40 | C1, C5, C6, C7 | H1, H5, H6-exo, H7-exo |
Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution pattern on the bicyclo[3.2.1]octane ring.
X-ray Diffraction Studies for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For chiral compounds like this compound, this technique can unambiguously establish the absolute configuration, provided a suitable single crystal can be grown.
The analysis of the diffraction pattern of X-rays passing through the crystal allows for the calculation of an electron density map, which reveals the exact position of each atom in the crystal lattice. This provides a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the bicyclo[3.2.1]octane framework.
Conformation: The exact puckering of the six- and five-membered rings in the solid state.
Stereochemistry: The relative arrangement of all stereocenters.
Absolute Configuration: Through the use of anomalous dispersion effects, typically by collecting data with a specific X-ray wavelength (e.g., Cu Kα radiation), the absolute stereochemistry can be determined and assigned as (1S, 5R) or (1R, 5S). google.comnih.gov
Numerous studies on derivatives of bicyclo[3.2.1]octane have successfully employed X-ray crystallography to confirm their structures and absolute configurations. researchgate.netnih.govbeilstein-journals.org For example, in the synthesis of complex natural products or chiral ligands containing the bicyclo[3.2.1]octane core, X-ray analysis is often the final, crucial step for structural verification. nih.gov
Table 2: Typical Crystallographic Data Obtainable for a Bicyclo[3.2.1]octane Derivative
| Parameter | Description | Example Value/Information |
|---|---|---|
| Crystal System | The symmetry of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. For a chiral, enantiopure compound, this will be a chiral space group. | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 7.5, b = 12.9, c = 28.0, α=β=γ=90° |
| Flack Parameter | A value used to determine the absolute configuration of a chiral structure. A value near zero for the correct enantiomer confirms the assignment. | ~0.0(1) |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
Circular Dichroism (CD) Spectroscopy for Chiral Bicyclo[3.2.1]octan-2-ones
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral ketone like this compound, the carbonyl group acts as a chromophore. The n→π* electronic transition of the carbonyl group, which occurs around 280-300 nm, is typically weak in UV-Vis absorption but gives rise to a distinct signal (a Cotton effect) in the CD spectrum.
The sign and magnitude of this Cotton effect are highly sensitive to the chiral environment around the carbonyl group. The Octant Rule is a semiempirical rule used to predict the sign of the Cotton effect for chiral ketones. acs.org This rule divides the space around the carbonyl group into eight octants. The contribution of each substituent to the Cotton effect depends on which octant it occupies.
For this compound, the rigid bicyclic framework places the atoms of the rings in specific octants relative to the carbonyl group at C2. By analyzing the conformation of the molecule, one can predict whether the Cotton effect will be positive or negative. Conversely, an experimentally measured CD spectrum can be used to determine the absolute configuration of the ketone by comparing the observed Cotton effect to the prediction from the Octant Rule. The absolute configuration of various bicyclo[3.2.1]octane derivatives has been successfully assigned using this method, often in conjunction with NMR and computational studies. nih.govresearchgate.net
Table 3: Application of the Octant Rule to this compound
| Feature | Description |
|---|---|
| Chromophore | C=O group at the C2 position. |
| Electronic Transition | n→π* transition (~290-300 nm). |
| Predicted Cotton Effect Sign | The sign (positive or negative) of the CD signal for the n→π* transition is predicted based on the spatial arrangement of the atoms in the bicyclic rings relative to the nodal planes of the carbonyl orbitals. For the (1S)-enantiomer, a specific sign is predicted. |
| Application | Comparison of the experimentally observed sign of the Cotton effect with the prediction from the Octant Rule allows for the assignment of the absolute configuration as (1S, 5R). |
Future Directions and Emerging Research Avenues in 1s Bicyclo 3.2.1 Octan 2 One Chemistry
Exploration of Sustainable and Green Synthesis Routes for Bicyclo[3.2.1]octan-2-ones
The principles of green chemistry are increasingly influencing the synthesis of complex molecules like bicyclo[3.2.1]octan-2-ones. Research is actively pursuing more environmentally benign methodologies that reduce waste, improve atom economy, and utilize less hazardous substances.
One promising green approach involves the use of hydrogen peroxide as an oxidizing agent in synthetic sequences leading to the bicyclo[3.2.1]octane core. Hydrogen peroxide is considered a green oxidant because its only byproduct is water. This method offers a significant ecological advantage over traditional oxidation reactions that often employ stoichiometric, heavy-metal-based oxidants.
Organocatalysis, which utilizes small organic molecules as catalysts, is another cornerstone of green synthesis for these bicyclic ketones. mdpi.com Organocatalysts are often metal-free, which alleviates concerns about heavy metal contamination and toxicity in the final products. Furthermore, domino reactions, which combine multiple bond-forming events into a single synthetic operation, are inherently green. These reactions increase atom economy and reduce the number of synthetic steps, leading to less waste and lower energy consumption. The application of organocatalysis in domino reactions has been shown to be an effective strategy for the enantioselective synthesis of bicyclo[3.2.1]octane derivatives.
Additionally, the development of solvent-free reaction conditions is a key area of exploration. For instance, a solvent-free cyclization using powdered sodium hydroxide (B78521) has been reported to produce 4-hydroxybicyclo[3.2.1]-3-octen-2-one with yields comparable to traditional methods, demonstrating the potential to reduce volatile organic solvent waste.
Table 1: Green Chemistry Approaches in Bicyclo[3.2.1]octan-2-one Synthesis
| Green Strategy | Example/Application | Environmental Benefit |
| Green Oxidants | Use of hydrogen peroxide in the synthesis of bicyclo[3.2.1]octane-2,4-dione. | Water is the only byproduct, avoiding heavy metal waste. |
| Organocatalysis | Domino Michael-Henry reactions for enantioenriched bicyclo[3.2.1]octan-2-ones. mdpi.comnih.gov | Metal-free catalysis reduces toxicity and contamination. |
| Domino Reactions | Multi-component reactions to build the bicyclic core in one pot. | Increases atom economy, reduces steps and waste. |
| Solvent-Free Conditions | Powdered sodium hydroxide for cyclization reactions. | Eliminates the need for volatile organic solvents. |
Catalyst Development for Enhanced Selectivity and Efficiency in Bicyclo[3.2.1]octan-2-one Synthesis
The development of novel catalysts is crucial for achieving high levels of selectivity and efficiency in the synthesis of structurally complex and stereochemically rich molecules like (1S)-Bicyclo[3.2.1]octan-2-one.
Organocatalysis has emerged as a powerful tool in this domain. Chiral organocatalysts have been successfully employed in domino Michael-Henry and Michael-aldol reactions to produce enantioenriched bicyclo[3.2.1]octan-2-ones. mdpi.comnih.gov For example, quinine-derived catalysts have been used in the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides to afford chiral bicyclo[3.2.1]octanes with good diastereoselectivities. nih.gov
Chiral phosphoric acids represent another class of effective catalysts. They have been used to catalyze desymmetrizing Michael cyclizations of 2,2-disubstituted cyclic 1,3-diketones to yield bicyclo[3.2.1]octanes with high enantioselectivities. rsc.org These reactions can create three new stereogenic centers, including an all-carbon quaternary center. rsc.org
Transition metal catalysis also plays a vital role. Palladium-catalyzed reactions, such as aminopalladation-triggered Heck-type reactions, have been developed for the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes. acs.org Furthermore, a Pd-catalyzed regioselective reductive-Heck cyclization has been developed to access variously substituted bicyclo[3.2.1]octan-2-ones from commercially available anisole (B1667542) derivatives. researchgate.net Manganese(III)-mediated radical cyclization of alkynyl ketones is another strategy explored for the stereoselective construction of the bicyclo[3.2.1]octane framework. nih.gov
The table below summarizes some of the catalyst systems developed for the synthesis of bicyclo[3.2.1]octane derivatives, highlighting their performance.
Table 2: Selected Catalytic Systems for Bicyclo[3.2.1]octan-2-one Synthesis
| Catalyst Type | Reaction Type | Key Features |
| Chiral Organocatalysts (e.g., Cinchona alkaloids) | Domino Michael-Aldol/Henry Reactions | High enantioselectivity and diastereoselectivity in forming the bicyclic core. mdpi.comnih.gov |
| Chiral Phosphoric Acids | Desymmetrizing Michael Cyclizations | Creates multiple stereocenters, including quaternary ones, with high enantiomeric excess (86–95% ee). rsc.org |
| Palladium Catalysts | Cascade/Heck-type Reactions | Enables enantioselective synthesis of complex fused bicyclic systems under mild conditions. acs.orgresearchgate.net |
| N-Heterocyclic Carbenes (NHCs) | Intramolecular Stetter Reaction | Provides exclusive diastereocontrol in the cyclization to form the bicyclic system. mdpi.com |
Expanding the Scope of Rearrangement Reactions for Novel Bicyclic Architectures
Rearrangement reactions are powerful synthetic tools that can rapidly build molecular complexity, often from readily available starting materials. Expanding their scope is a key avenue for accessing novel bicyclic architectures related to bicyclo[3.2.1]octan-2-one.
Classic ring-expansion reactions like the Tiffeneau-Demjanov and Wolff rearrangements, which proceed through diazo intermediates, can be utilized to expand a smaller ring to form a bicyclic ketone system. libretexts.org The Baeyer-Villiger rearrangement, which involves the oxidation of a ketone with a peracid, can also be employed to generate lactones within a bicyclic framework. libretexts.org
A particularly elegant strategy involves the selective fragmentation of more complex, strained ring systems. For example, the bicyclo[3.2.1]octane system can be efficiently prepared from functionalized tricyclo[3.2.1.0²·⁷]octane derivatives. nih.gov This transformation is based on the regioselective cleavage of a cyclopropane (B1198618) ring within the tricyclic precursor, which can be initiated by nucleophilic reagents in the presence of an acid catalyst or through radical-mediated pathways. nih.gov
Rearrangement of bicyclo[2.2.1]heptanes is another route to access the 2-azabicyclo[3.2.1]octane scaffold. rsc.org Additionally, Beckmann rearrangements have been used for the ring enlargement necessary to form this heterocyclic bicyclic core. rsc.org These strategies highlight the potential of leveraging strain release and predictable bond migrations to construct the desired bicyclic frameworks.
Table 3: Rearrangement Reactions for Accessing Bicyclic Architectures
| Rearrangement Type | Starting Material Type | Resulting Architecture |
| Tiffeneau-Demjanov Rearrangement | Aminomethyl-cycloalkanols | Ring-expanded bicyclic ketones. libretexts.org |
| Wolff Rearrangement | Bicyclic α-diazoketones | Ring-expanded bicyclic systems. libretexts.org |
| Cyclopropane Ring Opening | Tricyclo[3.2.1.0²·⁷]octanes | Functionalized bicyclo[3.2.1]octanes. nih.gov |
| Beckmann Rearrangement | Bicyclic oximes | Aza-bicyclo[3.2.1]octanes (lactams). rsc.org |
Computational Design of Bicyclo[3.2.1]octan-2-one-Based Molecules for Targeted Applications
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of novel molecules with specific functions. For bicyclo[3.2.1]octan-2-one derivatives, these in silico methods are being used to predict biological activity and guide synthetic efforts.
One area of application is in drug discovery. For example, molecular docking studies have been performed on scaffolds based on dioxabicyclo[3.2.1]octane to identify potential new inhibitors for targets like the SGLT2 protein, which is relevant for diabetes treatment. nih.gov Such studies can predict the binding affinity of designed molecules to a protein's active site, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
Computational methods are also used to understand the conformational properties of these rigid scaffolds. Density Functional Theory (DFT) calculations have been employed to investigate the conformational stability and rigidity of [3.2.1]-3-azabicyclic diamines. montclair.edu This information is crucial for designing ligands that can effectively mimic the low-energy conformations of flexible molecules, a key strategy in medicinal chemistry to optimize binding to biological targets. montclair.edu
Furthermore, computational analysis has been used to study the biogenesis of complex natural products containing the bicyclo[3.2.1]octane framework, such as ent-kauranoids. researchgate.net Understanding these natural pathways can inspire new biomimetic synthetic strategies. researchgate.net As computational power and algorithmic accuracy continue to improve, the in silico design of bicyclo[3.2.1]octan-2-one-based molecules for applications in medicine, agrochemicals, and materials science is expected to accelerate significantly.
Table 4: Applications of Computational Design for Bicyclo[3.2.1]octane Derivatives
| Computational Method | Application Area | Objective |
| Molecular Docking | Drug Discovery (e.g., SGLT2 inhibitors) | Predict binding affinity of designed molecules to a biological target. nih.gov |
| Density Functional Theory (DFT) | Ligand Design | Analyze conformational stability and rigidity to mimic bioactive conformations. montclair.edu |
| Mechanistic Studies | Natural Product Synthesis | Elucidate biosynthetic pathways to inspire new synthetic routes. researchgate.net |
Q & A
Q. What are the recommended safety precautions when handling (1S)-Bicyclo[3.2.1]octan-2-one in laboratory settings?
Methodological Answer:
- Consult safety data sheets (SDS) of structurally similar bicyclic ketones (e.g., bicyclo[2.2.2]octane derivatives) for hazard classification, including acute toxicity (oral, dermal), skin/eye irritation, and respiratory risks .
- Implement engineering controls (fume hoods) and personal protective equipment (nitrile gloves, goggles) as per GHS guidelines .
- Design emergency protocols for spills or exposure, including immediate evacuation and medical consultation with SDS documentation .
Q. What spectroscopic methods are commonly employed for the structural elucidation of this compound?
Methodological Answer:
- Use NMR spectroscopy (¹H, ¹³C, DEPT-135) to assign stereochemistry and confirm bicyclic framework integrity. Compare chemical shifts with NIST reference data for bicyclic terpenoids .
- Validate carbonyl functionality via FT-IR (C=O stretch ~1700–1750 cm⁻¹) and mass spectrometry (EI-MS) for molecular ion confirmation .
- Cross-reference with literature protocols for bicyclo[3.2.1] systems, ensuring purity via HPLC or GC-MS .
Q. What synthetic routes are documented for the preparation of this compound, and how do yields vary under different conditions?
Methodological Answer:
- Review methods for bicyclic ketone synthesis, such as Robinson annulation or intramolecular aldol condensation , with attention to stereochemical control .
- Optimize reaction parameters (temperature, catalyst loading) using design-of-experiments (DoE) frameworks. For example, evaluate Lewis acid catalysts (e.g., BF₃·Et₂O) in Diels-Alder cyclizations to improve enantiomeric excess .
- Compare yields across solvents (e.g., THF vs. dichloromethane) and purification techniques (column chromatography vs. recrystallization) .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in ring-opening reactions?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation barriers for nucleophilic attacks at the carbonyl group .
- Validate computational predictions experimentally via kinetic studies (e.g., monitoring reaction progress with in-situ IR or NMR). Use Arrhenius plots to correlate calculated vs. observed activation energies .
- Address discrepancies by refining solvent effects (PCM models) or exploring alternative mechanisms (e.g., radical intermediates) .
Q. What strategies are effective in resolving contradictory data regarding the stereochemical outcomes of nucleophilic additions to this compound?
Methodological Answer:
- Conduct dynamic NMR experiments to detect stereochemical interconversions or atropisomerism under varying temperatures .
- Apply X-ray crystallography to unambiguously assign configurations of reaction products. Compare with literature data for analogous bicyclic systems .
- Re-examine reaction conditions (e.g., steric effects of bulky nucleophiles) using multivariate analysis to isolate variables causing stereochemical divergence .
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate a research question investigating the catalytic asymmetric derivatization of this compound?
Methodological Answer:
- Feasibility : Pilot small-scale reactions with chiral organocatalysts (e.g., proline derivatives) to assess enantioselectivity before scaling up .
- Novelty : Screen underutilized catalyst classes (e.g., N-heterocyclic carbenes) and compare stereoselectivity against established methods .
- Relevance : Align with green chemistry principles by optimizing solvent-free or biphasic conditions, reducing waste .
- Use PICO framework (Population: bicyclic ketones; Intervention: asymmetric catalysis; Comparison: racemic vs. enantioselective routes; Outcome: ee%) to structure hypothesis testing .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for validating the purity of this compound across synthetic batches?
Methodological Answer:
Q. How should researchers design experiments to investigate the thermodynamic stability of this compound under varying pH conditions?
Methodological Answer:
- Perform accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at elevated temperatures (40–60°C). Monitor degradation via LC-MS and calculate Arrhenius-based shelf-life predictions .
- Correlate degradation pathways (e.g., keto-enol tautomerization) with computational models (molecular dynamics simulations) .
Literature and Collaboration
Q. What systematic review methodologies are appropriate for synthesizing fragmented literature on bicyclo[3.2.1]octan-2-one derivatives?
Methodological Answer:
- Conduct a PRISMA-guided review to identify gaps in synthesis, characterization, and applications. Use databases (SciFinder, Reaxys) with search terms like "bicyclo[3.2.1]octan-2-one + synthesis + stereochemistry" .
- Create meta-analysis tables comparing reaction yields, spectroscopic data, and catalytic systems across studies .
Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound’s photochemical behavior?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
